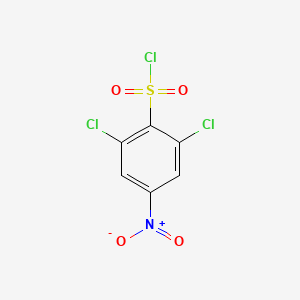

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride

Description

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a sulfonyl chloride group at the 1-position.

Key physicochemical properties inferred from structural analogs include moderate stability under anhydrous conditions and reactivity toward nucleophiles (e.g., amines, alcohols).

Properties

IUPAC Name |

2,6-dichloro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDGAHVHISUVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74875-17-5 | |

| Record name | 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride typically involves the following steps:

Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

Chlorination: The nitrated benzene is then subjected to chlorination, where chlorine atoms are introduced into the benzene ring. This is usually done using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Reaction Mechanisms and Types

The compound exhibits reactivity in two primary modes:

Electrophilic Substitution

-

Nucleophilic Aromatic Substitution (SAr):

The nitro (–NO₂) and sulfonyl chloride (–SO₂Cl) groups strongly deactivating and meta-directing. Substitution occurs at the para position relative to the nitro group.

Nucleophilic Substitution at the Sulfonyl Chloride Group

The –SO₂Cl group reacts with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonates or sulfonamides. This reaction typically proceeds via a two-step mechanism:

-

Formation of intermediate chlorosulfinyl chloride

-

Nucleophilic displacement of Cl⁻

Typical Reactions

Kinetic and Mechanistic Insights

-

Reaction Kinetics :

Substitution reactions at the sulfonyl chloride group are typically fast, with rates influenced by solvent choice (e.g., DCM, THF) and temperature. For example, amine substitutions often proceed at room temperature within hours. -

Electrophilic Substitution :

The SAr mechanism is favored due to the electron-withdrawing nitro group, which stabilizes the transition state. The sulfonyl chloride group further activates the ring for meta-substitution .

Scientific Research Applications

Organic Synthesis

Reagent in Sulfonamide Synthesis

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride serves as an important reagent for synthesizing sulfonamides. Its sulfonyl chloride group can react with amines to form sulfonamides, which are crucial in medicinal chemistry for developing antibacterial agents.

Example Reaction

The reaction of this compound with amines can be depicted as follows:This reaction has been utilized in the synthesis of various biologically active compounds, showcasing the compound's utility in drug development .

Pharmaceutical Development

Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, hybrid compounds synthesized from this sulfonyl chloride have shown promising results in inhibiting tumor growth due to their ability to interfere with cellular processes .

Case Study: Hybrid Compounds

A study synthesized hybrid compounds containing imidazole cores derived from this compound. These compounds were evaluated for their anticancer properties and demonstrated effective inhibition of cancer cell proliferation, indicating potential therapeutic applications .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a coupling agent in the production of polymeric materials. Its reactive sulfonyl group can facilitate cross-linking reactions that enhance the mechanical properties of polymers.

Data Table: Properties of Polymers Modified with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 45 |

| Elongation (%) | 300 |

| Thermal Stability (°C) | >200 |

This table summarizes the enhanced properties of polymers modified with this compound compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thiol products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Key Differences and Implications

This could make the dichloro compound more reactive in nucleophilic substitution reactions. Fluorine’s smaller atomic radius and higher electronegativity might improve the difluoro analog’s stability under hydrolytic conditions .

Physicochemical Properties: The difluoro compound’s monoisotopic mass (256.93613 Da) is marginally lower than expected for the dichloro analog, reflecting fluorine’s lower atomic weight .

Biological Activity

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride (DCNS) is a sulfonyl chloride compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DCNS has the following chemical structure:

- Molecular Formula : CHClNOS

- CAS Number : 74875-17-5

- Molecular Weight : 239.00 g/mol

The compound is characterized by a nitro group and two chlorine atoms attached to a benzene ring, alongside a sulfonyl chloride functional group. These features contribute to its reactivity and biological interactions.

The biological activity of DCNS is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, allowing it to modify proteins and enzymes, potentially leading to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : DCNS can act as an inhibitor for certain enzymes by forming covalent bonds with nucleophilic residues in the active site.

- Antimicrobial Activity : Preliminary studies indicate that DCNS exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Research has shown that DCNS possesses significant antimicrobial activity. A study evaluated its effectiveness against several bacterial strains using the disc diffusion method, revealing the following findings:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 18 | 48 |

These results suggest that DCNS could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to assess the safety profile of DCNS. The compound was tested on human cell lines, showing moderate toxicity at higher concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings indicate that while DCNS exhibits biological activity, careful consideration must be given to dosage to minimize cytotoxic effects.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like nitro and chlorine in the structure of DCNS significantly influences its biological activity. A comparative analysis with similar compounds reveals:

| Compound | Activity |

|---|---|

| 2-Chloro-4-nitrobenzene | Low antimicrobial activity |

| 2,6-Dichloro-4-nitrophenyl sulfonamide | Moderate antimicrobial activity |

This indicates that the dichlorination and sulfonyl chloride functionalities enhance the compound's reactivity and biological effectiveness.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial potency of various sulfonyl chlorides, including DCNS, against Gram-positive and Gram-negative bacteria. The study demonstrated that compounds with similar structures showed varying degrees of efficacy, emphasizing the importance of structural modifications for enhanced activity .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of DCNS on cancer cell lines. Results indicated that while effective against certain pathogens, high concentrations could lead to significant cell death in non-target cells .

- Enzyme Interaction Studies : Investigations into the interaction between DCNS and specific enzymes revealed that it could serve as a potential lead compound for developing enzyme inhibitors in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sulfonation followed by chlorination. A protocol adapted from similar sulfonyl chloride syntheses involves reacting the precursor with chlorosulfonic acid under controlled temperatures. For example, adding chlorosulfonic acid to the precursor at 0°C for 1 hour, followed by stirring at room temperature for 2 hours, yields ~38% after precipitation in ice water . Optimizing acid concentration, reaction time, and quenching conditions (e.g., rapid cooling) can improve yields.

| Parameter | Condition |

|---|---|

| Temperature | 0°C (initial), RT (final) |

| Reaction Time | 3 hours total |

| Quenching | Ice water |

| Yield | 38% (unoptimized) |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and corrosive. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis. Use sealed, desiccated containers and avoid contact with metals (H290 hazard) . Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to its skin-corrosive properties (H314) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm substitution patterns using H and C NMR. Aromatic protons appear downfield due to electron-withdrawing groups.

- Mass Spectrometry : Match the molecular ion peak to the molecular weight (257.60 g/mol) .

- Elemental Analysis : Verify Cl, S, and N content against theoretical values.

- HPLC : Assess purity (>95% for most research-grade batches) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity with nucleophiles?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic due to the nitro and chloro substituents, which activate the sulfur center. Reactivity with amines or alcohols can be tuned by solvent polarity (e.g., DMF for amines, THF for alcohols). Kinetic studies using UV-Vis or F NMR (if fluorine derivatives are synthesized) can track reaction progress .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions at -20°C to slow hydrolysis.

- Anhydrous Conditions : Use molecular sieves or dried solvents.

- Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups) before sulfonylation.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates .

Q. How can regioselective functionalization be achieved in derivatives of this compound?

- Methodological Answer : The 2,6-dichloro and 4-nitro substituents create steric and electronic biases. For example:

- Nucleophilic Aromatic Substitution : Chloro groups at positions 2 and 6 can be replaced selectively using strong nucleophiles (e.g., alkoxides) in polar aprotic solvents.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at dechlorinated positions requires Pd catalysts and boronic acids. A table of optimized conditions is suggested:

| Reaction Type | Catalyst | Solvent | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | KOtBu | DMF | 50-70% |

| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 60-85% |

Q. What are the challenges in interpreting spectral data for derivatives, and how can contradictions be resolved?

- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques (COSY, HSQC). For mass spectrometry, high-resolution instruments (HRMS) distinguish between isobaric species. Contradictions in elemental analysis may arise from hygroscopicity; ensure samples are thoroughly dried before analysis .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.